molecular formula C10H6N2O2 B1665630 Tyrphostin A23 CAS No. 118409-57-7

Tyrphostin A23

Cat. No.: B1665630
CAS No.: 118409-57-7
M. Wt: 186.17 g/mol
InChI Key: VTJXFTPMFYAJJU-UHFFFAOYSA-N
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Mechanism of Action

Tyrphostin 23, also known as Tyrphostin A23 or AG 18, is a small molecule inhibitor known for its ability to inhibit protein tyrosine kinases . This article will delve into the various aspects of its mechanism of action.

Target of Action

Tyrphostin 23 primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a protein tyrosine kinase involved in cell signaling pathways that regulate cell growth, proliferation, and differentiation . It also targets the Mycobacterium tuberculosis Pup Proteasome System , a unique system to Mtb and related bacterial genera .

Mode of Action

Tyrphostin 23 inhibits EGFR by binding to the ATP-binding pocket of the receptor . This prevents the receptor from interacting with its ligands, thereby hindering its activity . It also inhibits the depupylation actions of Dop on native substrate, FabD-Pup .

Biochemical Pathways

The inhibition of EGFR by Tyrphostin 23 leads to the suppression of downstream signaling pathways . This results in diverse effects on cellular processes, including cell proliferation and differentiation . It also accelerates glycolytic lactate production in cultured primary astrocytes .

Pharmacokinetics

It is known that tyrphostin 23 is a fast-reversible, non-atp competitive inhibitor .

Result of Action

The inhibition of EGFR by Tyrphostin 23 disrupts cell signaling, impeding cell proliferation and differentiation . It also demonstrates remarkable anti-inflammatory, anti-angiogenic, and anti-cancer properties . In addition, it stimulates glycolytic flux in cultured astrocytes .

Action Environment

The action of Tyrphostin 23 can be influenced by environmental factors. For instance, the presence of the phosphatase inhibitor vanadate completely abolishes the stimulation by Tyrphostin 23 of astrocytic lactate production . Furthermore, the compound’s action can be inhibited by other known inhibitors of endocytosis .

Biochemical Analysis

Biochemical Properties

Tyrphostin 23 plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, affecting their function. Specifically, Tyrphostin 23 is known to inhibit the function of the epidermal growth factor (EGF) receptor kinase . This molecule associates with the substrate subsite of the protein tyrosine kinase (PTK) domain .

Cellular Effects

Tyrphostin 23 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Tyrphostin 23 has been reported to stimulate glycolytic lactate production in cultured primary astrocytes . It causes a rapid, time- and concentration-dependent increase in glucose consumption and lactate release .

Molecular Mechanism

The mechanism of action of Tyrphostin 23 is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Tyrphostin 23 is known to inhibit the interaction between YXX motifs and the 2 subunit of the AP-2 adaptor complex .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tyrphostin 23 change over time. It has been observed that the stimulation of glycolytic flux by Tyrphostin 23 is reversible and completely abolished upon removal of the compound .

Metabolic Pathways

Tyrphostin 23 is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, Tyrphostin 23 has been reported to greatly accelerate the tricarboxylic acid (TCA) cycle in cultured primary astrocytes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tyrphostin 23 involves the reaction of 3,4-dihydroxybenzaldehyde with malononitrile in the presence of a base. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the final product . The reaction conditions typically involve the use of a solvent such as ethanol or methanol and a base such as piperidine or pyridine. The reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of Tyrphostin 23 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified by recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Tyrphostin 23 undergoes various chemical reactions, including:

    Oxidation: Tyrphostin 23 can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: Tyrphostin 23 can undergo nucleophilic substitution reactions at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include halides, amines, and thiols.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Properties

IUPAC Name

2-[(3,4-dihydroxyphenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2/c11-5-8(6-12)3-7-1-2-9(13)10(14)4-7/h1-4,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJXFTPMFYAJJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C(C#N)C#N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045215
Record name ((3,4-Dihydroxyphenyl)methylene)-Propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118409-57-7
Record name Tyrphostin 23
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118409-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tyrphostin A23
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ((3,4-Dihydroxyphenyl)methylene)-Propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tyrphostin A23
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Record name TYRPHOSTIN A23
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

To 11 g (80 mmol) of 3,4-dihydroxybenzaldehyde and 5.5 g (83 mmol) of malononitrile in 40 ml of ethanol, 7 drops of piperidine were added and the mixture was heated at 70° C. for 0.5-1 hour and then poured into water. The resulting solid precipitate was separated by filtration to give 12.7 g (86% yield) of a yellow solid, m.p. 225° C.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
86%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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